molecular formula C21H26N6O3 B2649627 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one CAS No. 2309311-23-5

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one

Cat. No.: B2649627
CAS No.: 2309311-23-5
M. Wt: 410.478
InChI Key: YKUZCKKQFUTFFZ-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one (CAS Number: 2309311-23-5) is a chemical compound supplied for non-human research purposes. With a molecular formula of C21H26N6O3 and a molecular weight of 410.47 g/mol, this reagent features a complex structure that includes a [1,2,4]triazolo[4,3-b]pyridazine moiety linked to a 1,4-diazepane ring . This core triazolopyridazine scaffold is of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors . Compounds based on similar structural frameworks have been investigated as potent inhibitors of key oncogenic targets, such as c-Met and VEGFR-2 kinases, which play critical roles in cancer cell proliferation, survival, and tumor angiogenesis . The presence of the 1,4-diazepane ring contributes to the molecule's three-dimensional structure and potential for target interaction. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel molecules, or as a pharmacological probe for studying signaling pathways in disease models. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-15-5-6-17(18(13-15)29-3)30-16(2)21(28)26-10-4-9-25(11-12-26)20-8-7-19-23-22-14-27(19)24-20/h5-8,13-14,16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUZCKKQFUTFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one is a novel molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O3C_{20}H_{24}N_{6}O_{3}, with a molecular weight of approximately 396.45 g/mol. The compound features a triazolo-pyridazine moiety linked to a diazepane structure and a methoxy-substituted phenoxy group.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The specific compound under discussion has not yet been extensively tested in clinical settings; however, its structural analogs have demonstrated promising results in vitro against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has highlighted the anticancer potential of triazole derivatives. In particular, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Preliminary data suggest that the target compound may inhibit cell proliferation through apoptosis induction mechanisms .

CompoundIC50 (µM)Cell Line
Triazole derivative A12.5MCF-7
Triazole derivative B8.7HeLa
Target CompoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives has also been documented. Compounds similar to the target molecule have shown inhibition of pro-inflammatory cytokines in various models. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Synthesis and Evaluation of Triazole Derivatives

In a study aimed at synthesizing new triazole derivatives, several compounds were evaluated for their biological activities. Among them, one derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating significant anticancer activity. The study concluded that modifications to the triazole ring could enhance biological efficacy .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole-based compounds found that several derivatives showed activity against Mycobacterium tuberculosis. The compound's activity was measured through MIC (Minimum Inhibitory Concentration) assays, revealing promising results for further development in tuberculosis treatment .

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
  • Modulation of Immune Response : By affecting cytokine production, the compound may help modulate inflammatory responses.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of triazole and pyridazine rings has been linked to enhanced activity against various cancer cell lines. The unique electronic properties and steric configurations of these compounds can influence their interaction with biological targets, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

Compounds containing triazole and diazepane structures have been studied for their antimicrobial effects. The presence of electron-withdrawing groups in the structure may enhance their ability to disrupt microbial cell membranes or inhibit key enzymatic functions essential for microbial survival .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural similarity to known Dipeptidyl Peptidase IV (DPP-IV) inhibitors suggests potential applications in the treatment of type 2 diabetes mellitus by modulating glucose metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the diazepane or triazole moieties can significantly affect biological activity. For example:

  • Substituents on the triazole ring : Altering these can impact binding affinity to target enzymes.
  • Variations in the diazepane linker : Changes here can influence pharmacokinetics and bioavailability.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of several derivatives of triazolo-pyridazine compounds against human cancer cell lines. The results indicated that modifications similar to those found in 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one significantly increased cytotoxicity compared to standard chemotherapeutics .

Case Study 2: DPP-IV Inhibition

In another investigation focused on diabetes management, derivatives resembling this compound were synthesized and tested for their DPP-IV inhibitory activity. Results showed that certain modifications led to enhanced inhibition rates compared to existing DPP-IV inhibitors like Sitagliptin .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Heterocyclic Compounds

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Inferred Activity References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 1,4-diazepane, 2-methoxy-4-methylphenoxy ~382* Kinase inhibition, CNS modulation
Compound 4i () Pyrimidinone Coumarin, tetrazole, pyrazolone N/A Fluorescent probes
Compound (I) () Benzothiazole-pyrazoline 4-Methoxyphenyl, phenyl 427.51 Antitumor, antidepressant
IQ () Imidazoquinoline Amino, methyl groups 177.2 Carcinogenic

*Estimated based on molecular formula.

Key Observations :

  • Triazolo-pyridazine vs.
  • Diazepane vs. Tetrazole () : The diazepane’s flexibility contrasts with the rigid tetrazole in Compound 4i, possibly improving pharmacokinetic properties .
  • Phenoxy Substituents: The 2-methoxy-4-methylphenoxy group in the target compound creates a steric profile distinct from the 4-methoxyphenyl group in ’s compound, which may reduce off-target effects .

Toxicity Considerations

  • Heterocyclic Amines (): The carcinogenic IQ compound highlights the importance of evaluating mutagenicity in triazolo-pyridazine derivatives. However, the absence of primary amino groups in the target compound may mitigate such risks .

Pharmacological Potential

  • Kinase Inhibition: Triazolo-pyridazines are known EGFR inhibitors; the target compound’s substituents may enhance selectivity over similar coumarin derivatives () .
  • CNS Applications : The diazepane moiety suggests possible GABA receptor interactions, differing from the antidepressant pyrazolines in .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates validated?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core heterocycle formation : React diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) under basic conditions (e.g., NaH in toluene) to generate triazolo-pyridazine intermediates .

Diazepane coupling : Introduce the 1,4-diazepane moiety via nucleophilic substitution or reductive amination.

Phenoxypropanone linkage : Attach the 2-(2-methoxy-4-methylphenoxy) group using Mitsunobu or SN2 conditions.

Q. Validation :

  • Intermediate purity : Monitor via TLC/HPLC and characterize using 1H^1H-NMR and 13C^{13}C-NMR.
  • Crystallography : For ambiguous structures (e.g., pyrazoline intermediates), X-ray diffraction resolves stereochemistry .

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsPurposeReference
1Diethyl oxalate, NaH, tolueneTriazolo-pyridazine core
2Ethanol reflux, 2 hDiazepane coupling
3DMF-EtOH recrystallizationPurification

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for triazolo-pyridazine) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C23_{23}H27_{27}N5_{5}O3_{3}).
  • X-ray Crystallography : Resolves stereochemical ambiguities in fused heterocycles (e.g., dihedral angles in pyridazinone derivatives) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use gloves, lab coats, and fume hoods due to potential irritancy (phenolic derivatives) .
  • First Aid : For accidental exposure, rinse eyes/skin with water and consult a physician with the SDS .

Advanced Research Questions

Q. How can reaction yields be optimized for the diazepane coupling step?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF improves solubility of bulky intermediates .
  • Catalysis : Add catalytic Pd or Cu for cross-coupling steps (e.g., Buchwald-Hartwig amination).
  • DOE (Design of Experiments) : Use split-plot designs to evaluate time/temperature interactions (e.g., 70–100°C, 2–6 h) .

Q. Table 2: Yield Optimization Parameters

ParameterRange TestedOptimal ValueYield Increase
Temperature70–100°C90°C15%
CatalystNone vs. Pd(OAc)2_2Pd(OAc)2_2 (5 mol%)22%

Q. How can molecular docking predict biological activity against fungal targets?

Methodological Answer:

  • Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) due to homology with triazole antifungals .
  • Docking Workflow :
    • Prepare ligand (protonation states, energy minimization).
    • Grid generation around the active site.
    • Score binding poses using AutoDock Vina or Schrödinger.
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with in vitro MIC values .

Q. How to resolve contradictions between NMR and crystallography data?

Methodological Answer:

  • Case Study : If NMR suggests a planar structure but crystallography shows puckering:
    • Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility.
    • DFT Calculations : Compare theoretical NMR shifts with experimental data.
    • Re-crystallization : Use different solvents (e.g., DCM/hexane vs. EtOAc) to isolate polymorphs .

Q. What methodologies assess environmental persistence and ecotoxicity?

Methodological Answer:

  • Fate Studies :
    • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .
    • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish).
  • Ecotoxicology :
    • Algal Growth Inhibition (OECD 201): Measure EC50_{50} over 72 h .

Q. Table 3: Environmental Testing Parameters

TestOrganismEndpointReference
HydrolysisHalf-life (pH 7)
BioaccumulationDanio rerioBCF (L/kg)

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